Methyl streptonigrin
描述
属性
IUPAC Name |
methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZHTIOXLTVSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955558 | |
| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-48-9 | |
| Record name | Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl streptonigrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl streptonigrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STREPTONIGRIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H00548KV4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
NSC45384 的制备涉及通常包括萘醌衍生物与适当试剂反应的合成路线。 一种常见的方法是使用二甲基亚砜 (DMSO) 作为溶剂,其中将化合物溶解以达到 40 mg/mL 的母液浓度 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并具有优化的反应条件,以确保高产率和纯度。
化学反应分析
NSC45384 经历多种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢。常见试剂包括过氧化氢和高锰酸钾。
还原: 此反应涉及添加氢或去除氧。常见试剂包括硼氢化钠和氢化锂铝。
取代: 此反应涉及用另一种原子或原子团替换一个原子或原子团。常见试剂包括卤素和亲核试剂。
这些反应形成的主要产物取决于所用条件和试剂。 例如,NSC45384 的氧化会导致醌衍生物的形成,而还原会导致氢醌衍生物的形成 .
科学研究应用
Anticancer Activity
Methyl streptonigrin has demonstrated notable anticancer properties across various studies:
- Mechanism of Action : this compound functions by inhibiting specific proteins involved in cancer cell proliferation. For instance, it acts as a potent inhibitor of SUMO-specific protease-1 (SENP1), which plays a crucial role in regulating cellular processes related to cancer progression. The compound exhibits an IC50 value of approximately 0.518 μM against SENP1, indicating its effectiveness in disrupting cancer cell signaling pathways .
- Efficacy Against Different Cancers : Research indicates that this compound is effective against several types of cancer, including:
- Heterochromatin Formation : At low concentrations (1 nM), this compound promotes heterochromatin formation in cells without inducing significant cytotoxicity, suggesting its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .
Antibacterial Properties
This compound also exhibits broad-spectrum antibacterial activity:
- Targeting Ribonucleotide Reductase : Recent studies have identified bacterial ribonucleotide reductase as a target for this compound, particularly against pathogens such as Elizabethkingia anophelis and Elizabethkingia meningoseptica. The compound shows good binding affinity to the alpha subunits of these enzymes, indicating its potential for antibiotic development .
- Comparison with Other Antibiotics : The bactericidal activity of this compound has been found to be comparable to that of established antibiotics like mitomycin .
Molecular Biology Applications
In addition to its therapeutic uses, this compound has applications in molecular biology:
- Inhibition of Protein Interactions : Studies have shown that this compound can inhibit protein interactions critical for various cellular functions. For example, it disrupts the interaction between hypoxia-inducible factor alpha and its regulatory proteins, which is vital for tumor growth under hypoxic conditions .
- Research on Cellular Mechanisms : The compound has been used in experimental setups to study cellular responses to stress and apoptosis pathways, providing insights into the mechanisms underlying cancer cell survival and death .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Case Study 1 : A laboratory study demonstrated that treatment with this compound resulted in reduced viability of HeLa cells at concentrations above 10 nM while promoting heterochromatin formation at lower doses . This dual action highlights its potential for use in combination therapies.
- Case Study 2 : In a comparative study against other anticancer agents, this compound showed superior efficacy in inhibiting β-catenin/Tcf signaling pathways in human cancer cells, underscoring its role as a novel therapeutic candidate .
作用机制
NSC45384 的作用机制涉及其与特定分子靶标和途径的相互作用。 它已被证明通过淬灭催化所需的酪氨酸自由基来抑制核糖核苷酸还原酶 . 这种抑制破坏了脱氧核糖核苷酸的合成,脱氧核糖核苷酸是 DNA 复制和修复必不可少的组成部分。 此外,发现 NSC45384 结合并抑制 SUMO 特异性蛋白酶 SENP1,导致全局 SUMO 化水平升高和缺氧诱导因子 α (HIF1α) 水平降低 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Nybomycin
Nybomycin, produced by Streptomyces albus, shares a diamino-substituted six-membered ring core with streptonigrin (Figure 2) . However, nybomycin lacks the pyridine (C-ring) and substituted phenyl (D-ring) moieties. Despite structural homology in biosynthetic gene clusters (e.g., DAHP synthase), nybomycin’s biological activity diverges, focusing on antibacterial rather than antitumor effects .
Lavendamycin Methyl Ester
Lavendamycin, another aminoquinoline-5,8-dione, shares the A-, B-, and C-ring system with streptonigrin but incorporates a tetrahydroisoquinoline D-ring . Its methyl ester derivative, like methyl streptonigrin, enhances stability and bioactivity. Both compounds induce DNA damage, but lavendamycin’s mechanism emphasizes intercalation rather than metal-dependent redox cycling .
Isoquinoline Analogues
Synthetic isoquinoline derivatives mimic streptonigrin’s A- and B-rings but replace the pyridine (C-ring) with isoquinoline scaffolds . These analogues retain antimicrobial activity but show reduced cytotoxicity, highlighting the necessity of the pyridine moiety for antitumor efficacy .
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Key Modifications | Primary Activity |
|---|---|---|---|
| This compound | Aminoquninoline-5,8-dione + pyridine | C-ring methyl ester | Antitumor, DNA cleavage |
| Nybomycin | Diamino-substituted six-membered ring | No pyridine or phenyl D-ring | Antibacterial |
| Lavendamycin ME | Aminoquninoline-5,8-dione + isoquinoline | Tetrahydroisoquinoline D-ring | Antitumor, intercalation |
| Isoquinoline Analogues | Isoquinoline core | C-ring substitution | Antimicrobial |
Comparison with Functionally Similar Compounds
Bioreductive Agents (Mitomycin C, Diaziquone)
This compound and mitomycin C both require enzymatic activation (e.g., DT-diaphorase). However, streptonigrin derivatives are superior substrates for human DT-diaphorase, with 1.9–4.9× faster reduction rates than mitomycin C . Unlike mitomycin C, which relies on hypoxia-selective toxicity, streptonigrin’s cytotoxicity is oxygen-independent, broadening its therapeutic window .
Topoisomerase II Inhibitors (Etoposide, Doxorubicin)
Streptonigrin uniquely stimulates topoisomerase II-mediated DNA cleavage at TA dinucleotide sites via minor groove binding, distinct from etoposide (intercalation) or doxorubicin (major groove binding) . At low concentrations (≤10 µM), its cleavage activity matches etoposide but declines at higher doses due to divergent binding kinetics .
Epigenetic Modulators (Echinomycin, Emetine)
At nanomolar concentrations, this compound promotes heterochromatin formation, a property shared with echinomycin and emetine . However, echinomycin broadly inhibits histone methyltransferases (HMTases) like NSD3 and SETDB1, whereas streptonigrin preferentially targets H3K4me3 and H3K9me3 via HMTase binding .
Table 2: Functional Comparison with Antitumor Agents
| Compound | Mechanism | Enzymatic Targets | Therapeutic Advantage |
|---|---|---|---|
| This compound | Metal-dependent DNA cleavage, HMTase inhibition | DT-diaphorase, NSD3/SETDB1 | Oxygen-independent cytotoxicity |
| Mitomycin C | Hypoxia-activated DNA crosslinking | NADPH:cytochrome c reductase | Hypoxia selectivity |
| Etoposide | Topoisomerase II poisoning (intercalation) | Topoisomerase II | Broad solid tumor use |
| Echinomycin | HMTase inhibition (H3K4/H3K9) | NSD3, SETDB1 | Dual epigenetic/DNA targeting |
Research Findings and Clinical Implications
- Biosynthetic Insights: The cryptic carboxyl methylation by StnF2 and oxidative N–C bond cleavage by StnB1/B2 in streptonigrin’s pathway enable chemo-enzymatic synthesis of novel analogues .
- Clinical Relevance: this compound’s reduced cytotoxicity at nanomolar concentrations (vs.
- Resistance Profile : Unlike mitomycin C, streptonigrin derivatives evade resistance mechanisms linked to hypoxia-inducible factors, offering a strategic alternative in refractory cancers .
生物活性
Methyl streptonigrin, a derivative of streptonigrin, is a potent compound with notable biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a quinone moiety that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, leading to its cytotoxic effects.
- Cytotoxicity : this compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it can inhibit the activity of β-catenin, a key regulator in cancer progression. For instance, studies show that at a concentration of 5 µM, this compound can inhibit β-catenin/Tcf-DNA complex formation by 86% .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit peptidyl arginine deiminases (PADs), which are implicated in cancer cell proliferation and survival. This inhibition is crucial for its anticancer effects, particularly against renal and pancreatic cancers .
- Induction of Heterochromatin Formation : Interestingly, at low concentrations (1 nM), this compound promotes heterochromatin formation without adversely affecting cell proliferation, suggesting potential for therapeutic use with reduced side effects .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy has been tested against:
- Streptomyces fragilis
- Bacillus subtilis
- Escherichia coli
- Saccharomyces cerevisiae
In disk diffusion assays, this compound showed significant zones of inhibition, indicating its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Concentration | Effect |
|---|---|---|---|
| Cytotoxicity | Human cancer cells | 0.2 mg/kg | Effective against renal cancer |
| β-Catenin Inhibition | Human cancer cells | 5 µM | 86% inhibition |
| PAD Inhibition | Various cancer types | 100 nM | Significant cytotoxicity |
| Antimicrobial Activity | E. coli | 10 µg/disc | Zone of inhibition: 4.03 cm |
Case Study: Anticancer Effects
A study by Park and Chun highlighted the effectiveness of this compound in targeting β-catenin-activated human cancer cells. The compound's ability to inhibit β-catenin/Tcf signaling pathways indicates its potential as a therapeutic agent for cancers where this pathway is dysregulated .
Another investigation demonstrated that this compound exhibits higher potency against SUMO-specific protease-1 compared to other proteases, suggesting a targeted mechanism of action that could be exploited for therapeutic purposes .
常见问题
Basic: What experimental strategies are used to evaluate the reduced toxicity of methyl streptonigrin compared to its parent compound, streptonigrin?
Answer: Comparative toxicity assessments typically involve in vitro cytotoxicity assays (e.g., IC50 determination in tumor cell lines) and in vivo animal models (e.g., murine xenografts). This compound’s reduced toxicity is attributed to its esterification, which alters bioavailability and metabolic stability. Studies monitor hydrolysis rates in physiological buffers or serum to confirm partial conversion to streptonigrin, linking this to retained antitumor activity . Dose-response curves and histopathological analyses (e.g., bone marrow suppression, gastrointestinal toxicity) are critical for validating safety profiles .
Basic: How are biosynthetic intermediates of this compound identified and validated?
Answer: Isotopic labeling (e.g., - or -tryptophan) in Streptomyces cultures tracks precursor incorporation. Key intermediates like (2S,3S)-β-methyltryptophan are isolated via HPLC and structurally confirmed by NMR and high-resolution mass spectrometry (HRMS). Gene knockout mutants (e.g., stnK3 inactivation) combined with feeding experiments resolve biosynthetic bottlenecks, as demonstrated in studies correcting the stereochemical assignment of intermediates .
Basic: What structural modifications of streptonigrin are commonly explored to optimize pharmacological properties?
Answer: Modifications focus on the quinoline-5,8-dione core and peripheral substituents:
- Esterification (e.g., methyl ester) : Reduces systemic toxicity while preserving antitumor activity via controlled hydrolysis .
- Amide/hydrazide derivatives : Tested for altered DNA-binding affinity and reduced off-target effects .
SAR studies use in silico docking (e.g., SENP1 or DNA interaction models) paired with in vitro cytotoxicity screens to prioritize candidates .
Advanced: How do enzymatic steps in this compound biosynthesis inform combinatorial biosynthesis for novel analogs?
Answer: Key enzymes like StnK2 (Pictet-Spenglerase) and StnQ1 (C-methyltransferase) are heterologously expressed to reconstitute pathways in engineered hosts. Substrate flexibility of StnK2 allows incorporation of non-native tryptophan analogs, enabling β-carboline diversification. In vitro assays with purified enzymes (e.g., LC-MS monitoring of intermediate formation) guide pathway engineering for analogs with enhanced target selectivity .
Advanced: What methodological approaches resolve contradictions in reported molecular targets of this compound?
Answer: Contradictory data (e.g., SENP1 inhibition vs. HIF1α downregulation) are addressed via:
- Proteomic profiling : SILAC-based screens identify binding partners.
- NMR chemical shift perturbation : Validates direct interactions (e.g., SENP1’s SUMO-binding surface) .
- Genetic knockdowns : siRNA-mediated SENP1 silencing confirms downstream effects on SUMOylation and HIF1α stability . Mechanistic studies pair these with ROS assays to distinguish primary targets from secondary effects .
Advanced: How is the superoxide-mediated DNA cleavage mechanism of this compound characterized experimentally?
Answer: DNA strand breaks are quantified using plasmid relaxation assays (e.g., pBR322 treated with this compound + NADH). Radical scavengers (e.g., superoxide dismutase, catalase) or metal chelators (e.g., EDTA) identify reactive oxygen species (ROS) involvement. Electron paramagnetic resonance (EPR) spin trapping (e.g., DMPO adducts) detects superoxide/hydroxyl radicals. Metal cofactor requirements (e.g., Cu/Zn) are validated via atomic absorption spectroscopy .
Advanced: What understudied pharmacological effects of this compound warrant further exploration?
Answer: Emerging areas include:
- Heterochromatin modulation : Low-dose treatments in HeLa/3T3 cells analyzed via Hoechst 33258 staining and HP1α colocalization .
- p53-dependent apoptosis : Wild-type vs. mutant p53 cell lines (e.g., SH-SY5Y) assess transcriptional activation of pro-apoptotic genes (e.g., BAX) .
- Retinoprotective/nephroprotective effects : In vivo models of oxidative stress (e.g., diabetic retinopathy) quantify tissue-specific ROS scavenging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
